Cas no 133005-42-2 (8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-)
133005-42-2 structure
Product Name:8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 8H-Furo[3',4':4,5]pentaleno[1,6a-b]furan-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
- 8H-Furo[3',4':4,5]pentaleno[1,6a-b]furan-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)
- (-)-Anislactone B
- 8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- (9CI)
- 8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione,octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, [3aS-(3aa,5ab,5bb,8ab,9a,9aR*)]-
- Anislactone B
- 8H-Pentaleno(4,3a-b:1,2-c')difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
- CID 132427619
- 8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-
- 133005-42-2
- henrylactone G
-
- Inchi: 1S/C15H20O6/c1-11-7-20-10(18)13(11,3)9(17)14-6-8(16)21-12(14,2)4-5-15(11,14)19/h9,17,19H,4-7H2,1-3H3/t9?,11-,12+,13+,14-,15+/m1/s1
- Chave InChI: QMZMARJPDZSGFF-VDJJUMEISA-N
- SMILES: O1C(C[C@@]23[C@]1(C)CC[C@@]2([C@]1(C)COC([C@]1(C)C3O)=O)O)=O
Propriedades Computadas
- Massa Exacta: 296.12598835g/mol
- Massa monoisotópica: 296.12598835g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 0
- Complexidade: 589
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 93.1
- XLogP3: -0.3
Propriedades Experimentais
- Densidade: 1.44±0.1 g/cm3(Predicted)
- Ponto de Fusão: 278-281 °C
- Ponto de ebulição: 525.3±50.0 °C(Predicted)
- pka: 13.61±0.70(Predicted)
8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)- Literatura Relacionada
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
133005-42-2 (8H-Pentaleno[4,3a-b:1,2-c']difuran-2,8(1H)-dione, octahydro-5a,9-dihydroxy-3a,5b,8a-trimethyl-, (3aS,5aS,5bS,8aS,9R,9aS)-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente